molecular formula C16H20N4O3S B2396649 2,3-dimethoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide CAS No. 2034518-38-0

2,3-dimethoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide

Cat. No.: B2396649
CAS No.: 2034518-38-0
M. Wt: 348.42
InChI Key: WKHQTHNVLSEOCM-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that includes a thiadiazole ring, a piperidine ring, and a dimethoxybenzamide moiety, making it a subject of interest in various fields of study.

Future Directions

Future research on this compound could involve further exploration of its properties and potential uses. This could include studies on its reactivity, biological activity, and other characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under dehydrative conditions at elevated temperatures. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the dimethoxybenzamide moiety via amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine or benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the piperidine or benzamide moieties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research indicates its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide
  • N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-chloro-2-methoxybenzamide
  • N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Uniqueness

2,3-dimethoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the dimethoxybenzamide moiety, in particular, may enhance its pharmacological profile compared to similar compounds.

Properties

IUPAC Name

2,3-dimethoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-22-13-5-3-4-12(15(13)23-2)16(21)18-11-6-8-20(9-7-11)14-10-17-24-19-14/h3-5,10-11H,6-9H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHQTHNVLSEOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2CCN(CC2)C3=NSN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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